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Compound of Interest

Compound Name: 3,5-Diphenyl-1,2,4-oxadiazole

Cat. No.: B189376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 3,5-Diphenyl-1,2,4-oxadiazole, a heterocyclic compound of interest in

medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The empirical formula for 3,5-Diphenyl-1,2,4-oxadiazole is C₁₄H₁₀N₂O, with a molecular

weight of 222.24 g/mol . The experimentally determined mass spectrometry data aligns with

these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data for 3,5-Diphenyl-1,2,4-oxadiazole are

presented below.

Table 1: ¹H NMR Data for 3,5-Diphenyl-1,2,4-oxadiazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b189376?utm_src=pdf-interest
https://www.benchchem.com/product/b189376?utm_src=pdf-body
https://www.benchchem.com/product/b189376?utm_src=pdf-body
https://www.benchchem.com/product/b189376?utm_src=pdf-body
https://www.benchchem.com/product/b189376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.80 Doublet (d) 7.8 2H Aromatic Protons

8.76 Doublet (d) 6.0 2H Aromatic Protons

8.18 Triplet (t) 7.8 1H Aromatic Proton

8.13 Triplet (t) 7.8 2H Aromatic Protons

8.10 Doublet (d) 6.0 3H Aromatic Protons

Solvent: CDCl₃, Frequency: 600.00 MHz[1][2]

Table 2: ¹³C NMR Data for 3,5-Diphenyl-1,2,4-oxadiazole

Chemical Shift (δ) ppm Assignment

175.7 C5 (Oxadiazole ring)

168.9 C3 (Oxadiazole ring)

132.7 Aromatic Carbon

131.2 Aromatic Carbon

129.1 Aromatic Carbon

128.8 Aromatic Carbon

128.1 Aromatic Carbon

127.5 Aromatic Carbon

126.9 Aromatic Carbon

124.3 Aromatic Carbon

Solvent: CDCl₃, Frequency: 150.0 MHz[1][2]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 3,5-Diphenyl-1,2,4-oxadiazole are summarized below.

Table 3: IR Spectral Data for 3,5-Diphenyl-1,2,4-oxadiazole

Wavenumber (ν) cm⁻¹ Assignment

1612 C=N stretching vibration

1600-1390 Aromatic C=C stretching vibrations

735 C-H out-of-plane bending

695 C-H out-of-plane bending

Method: KBr pellet[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3,5-Diphenyl-1,2,4-oxadiazole

Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺

Electrospray Ionization (ESI) 223.0865 223.0867

[1][2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 10-20 mg of 3,5-Diphenyl-1,2,4-oxadiazole is dissolved in

approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard for

referencing the chemical shifts (δ) in parts per million (ppm).[2]

Data Acquisition:

¹H NMR: Spectra are typically recorded on a 300-600 MHz NMR spectrometer.[3]

¹³C NMR: Spectra are recorded on a 75-150 MHz NMR spectrometer.[3]

The coupling constants (J) are reported in Hertz (Hz).[2]

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded over a typical range of 4000-400 cm⁻¹.[1][2]

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a low concentration.

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an

electrospray ionization (ESI) source.[1] The instrument is operated in positive ion mode to

detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry provides accurate

mass measurements, which are used to confirm the elemental composition of the molecule.[4]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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